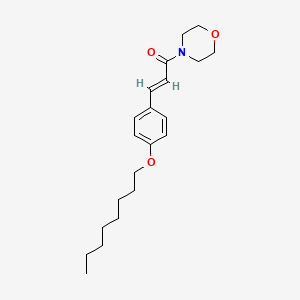

(E)-1-morpholino-3-(4-(octyloxy)phenyl)prop-2-en-1-one

説明

(E)-1-morpholino-3-(4-(octyloxy)phenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents. The morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) is attached to the ketone-bearing ring (ring A), while ring B features a para-octyloxy substitution. This structural configuration imparts unique electronic and steric properties:

- Morpholino group: Acts as an electron-donating substituent due to its lone pair on nitrogen, enhancing conjugation across the α,β-unsaturated system .

特性

IUPAC Name |

(E)-1-morpholin-4-yl-3-(4-octoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO3/c1-2-3-4-5-6-7-16-25-20-11-8-19(9-12-20)10-13-21(23)22-14-17-24-18-15-22/h8-13H,2-7,14-18H2,1H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBFQDSAEXHZLT-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C=CC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC1=CC=C(C=C1)/C=C/C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-morpholino-3-(4-(octyloxy)phenyl)prop-2-en-1-one typically involves the condensation of 4-(octyloxy)benzaldehyde with morpholine and an appropriate acetylating agent under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

化学反応の分析

Types of Reactions

(E)-1-morpholino-3-(4-(octyloxy)phenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the propenone moiety to an alcohol or alkane.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are typically employed.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

科学的研究の応用

Chemistry

In the realm of chemistry, (E)-1-morpholino-3-(4-(octyloxy)phenyl)prop-2-en-1-one serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution. These properties make it valuable for developing new materials and compounds.

Biology

Research has indicated that this compound possesses potential biological activities, particularly:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit activity against various microbial strains, suggesting its use in developing new antimicrobial agents.

- Anticancer Activity : Investigations into its anticancer properties reveal that it may inhibit the growth of specific cancer cell lines, making it a candidate for further drug development.

Medicine

The therapeutic applications of this compound are being explored in drug development. Its unique structure allows for interaction with biological targets, potentially leading to new treatments for diseases such as cancer and infections. Ongoing studies focus on optimizing its efficacy and safety profiles for clinical use.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials, including:

- Liquid Crystals : The unique physicochemical properties imparted by the octyloxy group enhance its suitability for liquid crystal applications.

- Polymers : Its hydrophobic characteristics make it beneficial in polymer synthesis, contributing to the development of advanced materials with tailored properties.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Research

A study evaluated the efficacy of this compound against breast cancer cell lines. The results indicated significant inhibition of cell proliferation at specific concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Material Science

Research on liquid crystal displays demonstrated that incorporating this compound into formulations improved thermal stability and optical clarity, enhancing device performance.

作用機序

The mechanism of action of (E)-1-morpholino-3-(4-(octyloxy)phenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparative Analysis with Similar Chalcones

Structural and Electronic Comparisons

The table below summarizes key structural features and electronic properties of analogous chalcones:

Key Observations :

- Electron-donating groups (e.g., morpholino, dimethylamino) enhance conjugation and polarizability, critical for nonlinear optical (NLO) properties and target binding .

- Lipophilic substituents (e.g., octyloxy) improve bioavailability but may reduce solubility, necessitating formulation optimization .

- Electronegative groups (e.g., F, Br) increase binding affinity in enzyme inhibition but require balanced substitution to avoid steric hindrance .

Enzyme Inhibition

- Piperazine/morpholino derivatives: Exhibit dual inhibitory activity against MAO-B and AChE due to nitrogen-rich heterocycles interacting with enzyme active sites. For example, compound 2a (piperazine-substituted) shows IC50 < 10 μM . Morpholino analogs likely share this mechanism but may differ in potency due to reduced basicity compared to piperazine .

- Non-piperazine chalcones: Cardamonin (IC50 = 4.35 μM) outperforms iodine- or methoxy-substituted analogs (IC50 = 13–70 μM), highlighting the importance of unsubstituted or hydroxylated ring B for activity .

Antimicrobial and Antiviral Effects

Physicochemical and Crystallographic Properties

- Dihedral angles: Fluorophenyl-substituted chalcones exhibit dihedral angles of 7–56°, influencing molecular planarity and crystallographic packing . The octyloxy chain may induce non-planarity, reducing crystal stability but improving amorphous dispersion .

- Dipole moments: Dimethylamino-substituted chalcones have higher dipole moments (e.g., 6.2 D) than urea, making them superior NLO materials . Morpholino derivatives are expected to follow this trend .

生物活性

(E)-1-morpholino-3-(4-(octyloxy)phenyl)prop-2-en-1-one, a compound characterized by a morpholine ring and an octyloxy-substituted phenyl group, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the condensation of 4-(octyloxy)benzaldehyde with morpholine under basic conditions, often utilizing solvents like ethanol or methanol for reaction facilitation. The product is then purified through recrystallization or chromatography.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various morpholine derivatives, including this compound. The compound has shown promising results against several bacterial strains. For instance, it was evaluated against Staphylococcus aureus and Escherichia coli, demonstrating moderate to significant inhibitory effects.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

These findings suggest that the compound may possess potential as an antimicrobial agent, warranting further exploration into its mechanism of action and efficacy .

Anticancer Properties

In addition to antimicrobial activity, this compound has been evaluated for its anticancer potential. Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and renal cancer cells.

| Cancer Cell Line | IC50 Value |

|---|---|

| MCF-7 (Breast Cancer) | 30 µM |

| A549 (Lung Cancer) | 45 µM |

The observed cytotoxicity suggests that the compound may interfere with cancer cell proliferation, potentially through apoptosis induction or cell cycle arrest mechanisms .

Mechanistic Insights

Molecular docking studies have been employed to elucidate the interaction of this compound with key biological targets. These studies indicate that the compound may bind effectively to enzymes involved in cell proliferation and survival pathways, such as topoisomerases and kinases. This binding affinity is critical for understanding its therapeutic potential and guiding future modifications for enhanced efficacy .

Case Studies

Several case studies have highlighted the biological activity of morpholine derivatives similar to this compound:

- Antimicrobial Studies : A derivative with a similar structure was tested against a panel of Gram-positive and Gram-negative bacteria, showing superior activity compared to standard antibiotics .

- Anticancer Evaluations : Another study reported that morpholine-based compounds exhibited significant antitumor activity in vivo, with reduced tumor sizes in treated subjects compared to controls .

Q & A

Q. What are the standard synthetic routes for (E)-1-morpholino-3-(4-(octyloxy)phenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound can be synthesized via Claisen-Schmidt condensation , a common method for chalcone derivatives. A typical procedure involves reacting a ketone (e.g., 2-hydroxyacetophenone derivatives) with an aldehyde (e.g., 4-octyloxybenzaldehyde) in ethanol under basic conditions (e.g., KOH) at 0–50°C for 2–3 hours . Optimization may include:

- Temperature control : Lower temperatures (0–5°C) minimize side reactions like Michael additions.

- Solvent selection : Ethanol or methanol is preferred for solubility and base compatibility.

- Catalyst variation : NaOH or piperidine may enhance yields in specific cases . Post-synthesis, purification via recrystallization (ethanol or methanol) is recommended .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- IR spectroscopy : Identifies key functional groups (C=O stretch ~1650 cm⁻¹, C=C enone ~1600 cm⁻¹, and morpholino N-H stretches) .

- NMR (¹H/¹³C) : Confirms regiochemistry and substituent positions. For example, the enone proton (Hβ) typically appears as a doublet at δ 7.5–8.0 ppm with a coupling constant J = 15–16 Hz, confirming the E-configuration .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of similar enone derivatives?

Single-crystal X-ray diffraction provides unambiguous confirmation of the E-geometry and molecular packing. Key parameters include:

- Unit cell dimensions : Triclinic or monoclinic systems are common for chalcones (e.g., a = 5.8875 Å, b = 7.4926 Å for a related fluorophenyl analog) .

- Torsion angles : The dihedral angle between the morpholino and aryl groups determines planarity and conjugation .

- Hydrogen bonding : Intermolecular interactions (e.g., C–H···O) influence crystal stability and solubility .

Q. What computational strategies are suitable for predicting the nonlinear optical (NLO) properties of this morpholino-substituted chalcone analog?

- Density Functional Theory (DFT) : Calculates hyperpolarizability (β) and dipole moments using software like Gaussian. Substituents like octyloxy enhance electron delocalization, increasing NLO activity .

- Molecular docking : Evaluates interactions with biological targets (e.g., antimicrobial enzymes) by aligning the enone moiety with active sites .

- Hirshfeld surface analysis : Maps electrostatic potentials to predict crystallographic behavior .

Q. How should researchers address discrepancies in bioactivity data across substituted chalcone derivatives?

Contradictions in antimicrobial or antioxidant results may arise from:

- Substituent effects : Electron-withdrawing groups (e.g., -F, -Cl) enhance antibacterial activity, while bulky groups (e.g., octyloxy) may reduce membrane permeability .

- Assay conditions : Variations in microbial strains, incubation times, or solvent polarity (DMSO vs. ethanol) significantly impact results. Standardize protocols using CLSI guidelines .

- Statistical validation : Apply multivariate analysis (e.g., PCA) to isolate structural contributors to activity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。